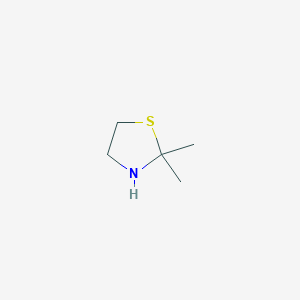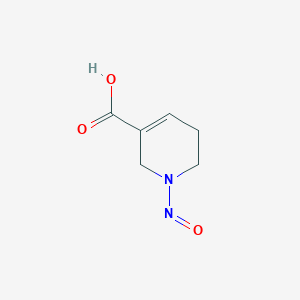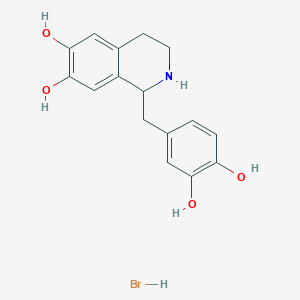
Erysubin B
Übersicht
Beschreibung
Erysubin B is a prenylated isoflavonoid, which can be isolated from the whole plant (roots and aerial parts) of Erinacea anthyllis . It has a molecular weight of 352.34 and a formula of C20H16O6 .
Molecular Structure Analysis
The molecular structure of Erysubin B is represented by the SMILES string: O=C1C (C (O)=C (C=CC © (CO)O2)C2=C3)=C3OC=C1C4=CC=C (O)C=C4 . This indicates the presence of various functional groups including carbonyl, hydroxyl, and aromatic rings.Physical And Chemical Properties Analysis
Erysubin B is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 352.34 and a formula of C20H16O6 .Wissenschaftliche Forschungsanwendungen
Medicine: Antimicrobial Properties
Erysubin B has been identified as a compound with potential antimicrobial properties. It has shown activity against methicillin-resistant Staphylococcus aureus (MRSA), which is a significant concern in healthcare due to its resistance to many antibiotics . This suggests that Erysubin B could be developed into a novel agent for treating bacterial infections, particularly those resistant to current treatments.
Agriculture: Plant Protection
In agriculture, Erysubin B’s antimicrobial traits may be harnessed to protect crops from bacterial pathogens. Its ability to inhibit the growth of harmful bacteria could lead to its use as a natural pesticide or as a treatment to prevent bacterial diseases in plants, contributing to sustainable agricultural practices .
Environmental Science: Bioaccumulation Studies
While not directly linked to Erysubin B, related compounds from the Erythrina genus have been studied for their environmental impact, particularly in terms of bioaccumulation. Understanding the environmental behavior of such compounds can inform their safe use and disposal, ensuring they do not pose a risk to ecosystems .
Industrial Applications: Bioactive Compound Source
Erysubin B is a prenylated isoflavonoid that can be isolated from plants for use in various industries. Its antioxidant and antibacterial activities make it a valuable compound for research and development in fields such as pharmaceuticals, where it could be used as a precursor for synthetic compounds with health benefits .
Biotechnology: Enzyme Inhibition
Isoflavonoids like Erysubin B have been studied for their ability to inhibit enzymes, which can be useful in biotechnological applications. For instance, enzyme inhibition is a key strategy in developing treatments for diseases such as cancer, where specific enzymes need to be targeted to halt the progression of the disease .
Material Science: Novel Material Development
Research into compounds like Erysubin B can contribute to the development of new materials with unique properties, such as biodegradable plastics or materials with built-in antimicrobial properties. This can lead to advancements in material science, offering environmentally friendly alternatives to traditional materials .
Ethnopharmacology: Traditional Medicine
Erysubin B, derived from plants used in traditional medicine, can provide insights into the scientific basis behind traditional remedies. Studying such compounds can validate the medicinal uses of plants and lead to the discovery of new therapeutic agents .
Phytochemistry: Drug Discovery
The phytochemical properties of Erysubin B make it a candidate for drug discovery and development. Its role in the plant’s defense mechanisms against pathogens can be translated into human medicine, providing a natural source for drug development .
Safety and Hazards
Wirkmechanismus
Target of Action
Erysubin B, a prenylated isoflavonoid isolated from the whole plant (roots and aerial parts) of Erinacea anthyllis , has been found to exhibit antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a type of bacteria that is resistant to several antibiotics and poses a significant health risk, especially in hospital settings .
Mode of Action
It is known that erysubin b exhibits antibacterial activity, which suggests that it may interact with bacterial cells in a way that inhibits their growth or survival .
Result of Action
Erysubin B’s antibacterial activity against MRSA suggests that it may be effective in treating infections caused by this bacterium .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methylpyrano[3,2-g]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(10-21)7-6-13-15(26-20)8-16-17(18(13)23)19(24)14(9-25-16)11-2-4-12(22)5-3-11/h2-9,21-23H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLQTBOVUNAVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101114188 | |
| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erysubin B | |
CAS RN |
221150-19-2 | |
| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221150-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-5-Hydroxy-2-(hydroxymethyl)-7-(4-hydroxyphenyl)-2-methyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101114188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the chemical structure of Erysubin B and where was it found?
A1: Erysubin B is a flavonoid with the chemical name 5,4′-dihydroxy-6″-hydroxymethyl-6″-methylpyrano[2″,3″:6,7]isoflavone. [] It was isolated from the stem bark of Erythrina caffra along with six other flavonoids, three of which were new discoveries. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-6-fluorobenzo[d][1,3]dioxole](/img/structure/B104280.png)









![3-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanoic Acid](/img/structure/B104301.png)
![2-[[Methoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B104303.png)
![(4R,9R)-14,16,22,24-Tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B104306.png)
